methyl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and sulfonamide groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Shares the trifluoromethyl group but lacks the complex pyrazole and sulfonamide structures.
Uniqueness
METHYL 4-(5-{[(4Z)-5-OXO-1-(4-SULFAMOYLPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is unique due to its combination of a trifluoromethyl group, a sulfonamide group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H16F3N3O6S |
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Molecular Weight |
519.5 g/mol |
IUPAC Name |
methyl 4-[5-[(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H16F3N3O6S/c1-34-22(31)14-4-2-13(3-5-14)19-11-8-16(35-19)12-18-20(23(24,25)26)28-29(21(18)30)15-6-9-17(10-7-15)36(27,32)33/h2-12H,1H3,(H2,27,32,33)/b18-12- |
InChI Key |
NXEWRJXHTCGJOS-PDGQHHTCSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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